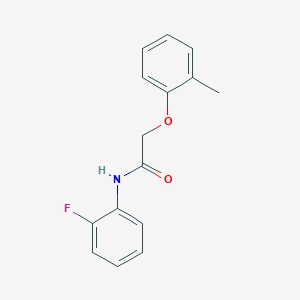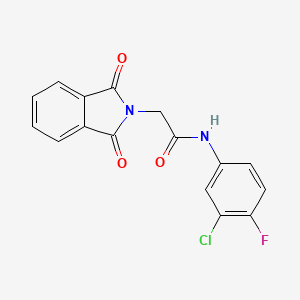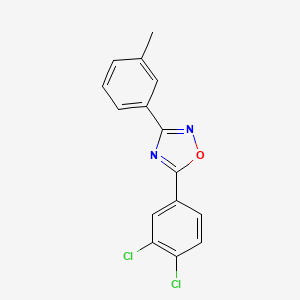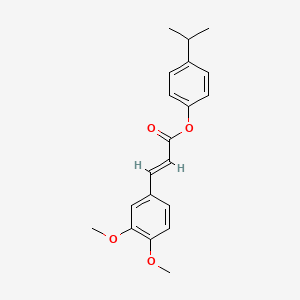
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide involves multiple steps, starting with primary compounds such as 3-fluoro-4-cyanophenol. The process leads to the formation of substituted phenyl acetamides, which are characterized using techniques like elemental analysis, IR, and 1H NMR to confirm their structures (Yang Man-li, 2008).
Molecular Structure Analysis
The molecular structure of such acetamides is determined through various spectroscopic methods, providing insight into the arrangement of atoms and the chemical environment within the molecule. This analysis is essential for understanding the reactivity and potential applications of the compound.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. These reactions can alter the compound's physical and chemical properties, making it suitable for different applications. For instance, the introduction of deuterium-substituted analogs can significantly impact the compound's stability and reactivity (Ming-Rong Zhang et al., 2005).
科学的研究の応用
Pharmacodynamics and Pharmacokinetics
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide, as a structural analogue of compounds like acetaminophen, has been explored in various pharmacodynamic and pharmacokinetic contexts. Research has delved into its metabolic pathways, revealing its complex metabolism which involves glucuronidation, sulfation, oxidation, hydroxylation, and deacetylation processes. These studies suggest a link between the metabolic activation of such compounds and susceptibility to toxic side effects, potentially influenced by pharmacogenetic profiles (Li-zi Zhao & G. Pickering, 2011).
Analgesic Mechanisms
The analgesic effects of related compounds, through metabolization to active forms that interact with specific neural receptors, provide insights into the potential mechanisms through which this compound might exert its effects. These active metabolites, such as AM404 from acetaminophen, suggest that similar compounds might also produce analgesic effects through novel pathways, including interactions with the TRPV1 and cannabinoid receptors (Nobuko Ohashi & T. Kohno, 2020).
Antiandrogenic Applications
Exploration into compounds with antiandrogenic properties, like flutamide, sheds light on potential therapeutic applications of this compound in conditions like prostatic cancer. The effectiveness of flutamide in combination with hormone therapy suggests a potential role for structurally related compounds in enhancing therapeutic outcomes for prostate cancer patients (R. N. Brogden & S. Clissold, 1989).
Postoperative Pain Management
Studies on the use of ketamine, which shares pharmacological similarities with this compound, in postoperative pain management highlight the potential of such compounds in enhancing pain relief protocols. The efficacy of low-dose ketamine suggests that related compounds might also offer benefits in managing acute postoperative pain, potentially offering a new tool for clinicians to improve patient outcomes (R. Schmid, A. Sandler, & J. Katz, 1999).
Environmental and Toxicological Studies
Research into the environmental and toxicological impacts of compounds like acetaminophen provides a basis for understanding the broader implications of this compound use. Environmental persistence, potential for bioaccumulation, and effects on aquatic life are critical considerations in assessing the safety and environmental impact of new chemical entities (C. Igwegbe et al., 2021).
特性
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-11-6-2-5-9-14(11)19-10-15(18)17-13-8-4-3-7-12(13)16/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEVSIJROZVEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![3,4,5-trimethoxy-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5601335.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)

![4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5601359.png)

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![3-[(3-phenyl-2-propen-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601370.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)

![8-[(1-phenylspiro[2.4]hept-1-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5601411.png)
![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)